Vinyl laurate

概要

説明

Vinyl laurate is an organic compound classified as a vinyl ester. It is derived from lauric acid, a saturated fatty acid commonly found in coconut oil and palm kernel oil. This compound is a colorless liquid with a mild odor and is primarily used in various chemical reactions and industrial applications due to its reactivity and versatility.

作用機序

Target of Action

Vinyl laurate is primarily targeted by the enzyme Candida antarctica lipase B . This enzyme acts as a catalyst in the transesterification process of this compound .

Mode of Action

This compound acts as an acyl donor during the transesterification of L-α-glycerophosphorylcholine (GPC) in the presence of Candida antarctica lipase B . This interaction results in the formation of lysophosphatidylcholine (LPC) .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the transesterification of this compound with 1-butanol . This process is catalyzed by the enzyme Candida antarctica B .

Pharmacokinetics

The reaction rate of the transesterification process is known to be influenced by the solvation of the substrate and the viscosity of the solvent .

Result of Action

The result of the action of this compound is the formation of lysophosphatidylcholine (LPC) . This is achieved through the transesterification of L-α-glycerophosphorylcholine (GPC), catalyzed by the enzyme Candida antarctica lipase B .

Action Environment

The action of this compound is influenced by the properties of the reaction medium. Natural deep eutectic solvents (NADES) offer a green alternative to conventional organic solvents . The effect of NADES on the reaction can be described by considering the solvent interactions with the substrates, the solvent viscosities, and the enzyme stability in NADES . The initial reaction rate is higher in most NADES than in the reference n-hexane . The increased reaction rate is most likely related to the solvation of the substrate due to a change in the activation energy of the reaction or a change in the conformation of the substrate .

生化学分析

Biochemical Properties

Vinyl laurate plays a significant role in biochemical reactions, particularly in enzymatic transesterification processes. It interacts with enzymes such as lipase from Candida antarctica B, which catalyzes the transesterification of this compound with 1-butanol . The interaction between this compound and the enzyme involves substrate solvation and changes in the activation energy of the reaction. The enzyme retains part of its activity during the reaction, indicating a stable interaction between this compound and the enzyme .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form aqueous colloidal microgels by copolymerization with N-isopropylacrylamide, which can affect cell function . The presence of this compound in cellular environments can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes. This compound binds to the active site of lipase enzymes, facilitating the transesterification reaction. This binding interaction leads to changes in the enzyme’s conformation, enhancing its catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound and its degradation products can influence its long-term effects on cellular function. Studies have shown that the enzyme retains some of its activity during 24-hour measurements, indicating that this compound remains relatively stable over this period .

準備方法

Synthetic Routes and Reaction Conditions: Vinyl laurate can be synthesized through the esterification of lauric acid with vinyl acetate. The reaction typically involves the following steps:

Reactants: Lauric acid and vinyl acetate.

Catalyst: Mercuric acetate.

Conditions: The reaction is carried out under reflux conditions with a nitrogen atmosphere to prevent polymerization. Sulfuric acid is added dropwise to catalyze the reaction.

Purification: The product is purified by distillation under reduced pressure to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.

化学反応の分析

Types of Reactions: Vinyl laurate undergoes various chemical reactions, including:

Transesterification: Reaction with alcohols to form different esters.

Hydrolysis: Reaction with water to produce lauric acid and vinyl alcohol.

Polymerization: Under certain conditions, this compound can polymerize to form polythis compound.

Common Reagents and Conditions:

Transesterification: Catalyzed by lipase enzymes or chemical catalysts like sodium methoxide.

Hydrolysis: Typically carried out under acidic or basic conditions.

Polymerization: Initiated by free radicals or other polymerization initiators.

Major Products:

Transesterification: Produces various esters depending on the alcohol used.

Hydrolysis: Produces lauric acid and vinyl alcohol.

科学的研究の応用

Vinyl laurate has diverse applications in scientific research, including:

Chemistry: Used as a reactant in organic synthesis and polymer chemistry.

Biology: Employed in enzymatic studies, particularly in the study of lipase-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

類似化合物との比較

- Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.

- Vinyl propionate: Employed in the synthesis of polymers and copolymers.

- Vinyl butyrate: Utilized in the production of specialty polymers and coatings .

Vinyl laurate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

特性

IUPAC Name |

ethenyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVVKKSPKXTQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

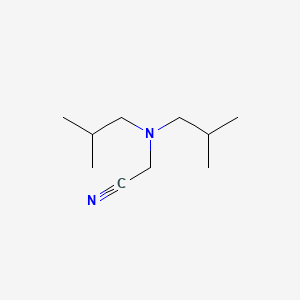

CCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26246-91-3 | |

| Record name | Poly(vinyl laurate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7074953 | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-71-6 | |

| Record name | Vinyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL DODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP59R9UN62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Vinyl laurate?

A1: The molecular formula of this compound is C14H26O2, and its molecular weight is 226.36 g/mol.

Q2: What is the significance of the gelling behavior observed in Poly(N-isopropylacrylamide-co-vinyl laurate) microgel dispersions? []

A2: Research has shown that these microgels, when heated in a NaCl electrolyte solution, can form irreversible flocs and macroscopic gels above a specific electrolyte concentration. [] This behavior is attributed to the hydrophobic interactions between the this compound chains, offering potential for applications in drug delivery, sensors, and other fields. []

Q3: How does the addition of this compound to Polyvinyl acetate impact its properties? [, , , ]

A3: Copolymerizing this compound with Polyvinyl acetate enhances the copolymer's resistance to saponification, making it suitable for applications on alkaline surfaces like cement. [] These copolymers also find use in chewing gum bases, enhancing specific properties and potentially improving oxidation stability, aroma, and taste. [, , ]

Q4: What role does this compound play in modifying the properties of cotton fabrics? []

A4: this compound can be grafted onto cotton fabric using microwave plasma treatment. [] This grafting process imparts excellent water repellency to the fabric, with the treatment demonstrating good durability even after repeated laundering. []

Q5: Can this compound be used to modify starch for specific applications? [, , ]

A5: Yes, starch laurate, synthesized by reacting starch with this compound, has shown potential as a biodegradable plastic. [] The degree of substitution (DS) of laurate in starch influences its properties, such as crystallinity, melting point, and degradation temperature. [] This modification can also impact the mechanical properties of starch films, such as elongation, opacity, tensile strength, and water vapor permeability. [] For instance, incorporating starch laurate with a DS of 0.3 into mango kernel starch films improved their elongation and opacity while reducing tensile strength and water vapor permeability. []

Q6: How is this compound utilized in enzymatic synthesis reactions?

A6: this compound acts as an efficient acyl donor in lipase-catalyzed transesterification reactions. Its use simplifies the reaction process and allows for milder reaction conditions compared to traditional chemical methods.

Q7: Can you provide specific examples of compounds synthesized using this compound in enzymatic reactions?

A7: Several examples include:

- Sugar fatty acid esters: this compound is used to synthesize sugar fatty acid esters like glucose laurate [], sucrose laurate [, , ], and lactulose laurate []. These compounds are valuable biosurfactants with applications in food, pharmaceutical, and cosmetic industries.

- Rhamnose esters: Lipase from Pseudomonas stutzeri effectively catalyzes the transesterification of rhamnose with this compound to synthesize 4-O-acylrhamnose with high conversion and regioselectivity. []

- (-)-Epigallocatechin-3-O-gallate (EGCG) lauroyl derivatives: Enzymatic transesterification of EGCG with this compound produces lipophilic EGCG derivatives with improved antioxidant properties compared to the parent EGCG. []

Q8: How do different lipases affect the regioselectivity of this compound transesterification reactions?

A8: Different lipases exhibit varying regioselectivity towards specific hydroxyl groups on the substrate. For instance, in the acylation of lactulose with this compound:

- Candida antarctica lipase B (Novozym 435) predominantly yields a monoester at the 1-O- position. []

- Thermomyces lanuginosus lipase (Lipozyme® TL IM) favors acylation at the 6′-O- position. []

Q9: How do reaction conditions influence the enzymatic synthesis of compounds using this compound?

A9: Reaction parameters, such as temperature, solvent, molar ratio of substrates, and enzyme origin, significantly influence the yield, regioselectivity, and reaction rate. For instance, in the synthesis of rhamnose esters:

- Temperature: Optimal temperature for maximum conversion was found to be 35°C. []

- Solvent: Hydrophilic solvents, such as tetrahydrofuran (THF) and acetone, led to higher conversions compared to more hydrophobic solvents. []

- Molar ratio: A 1:3 molar ratio of rhamnose to this compound was found to be optimal. []

- Acyl donor chain length: Short and medium chain acyl donors (C4-C10) resulted in faster reactions compared to longer chain acyl donors. []

Q10: How has computational chemistry been applied to understand this compound's role in enzymatic reactions?

A10: Computational methods like molecular modeling and docking studies help elucidate the interactions between this compound, the enzyme, and the substrate in the reaction. For instance, in the study of sucrose transesterification with this compound:

- Computational conformational searches were used to understand the regioselective transesterification by lipases from Candida antarctica B and Thermomyces lanuginosus. []

- These simulations helped rationalize the broader specificity of Candida antarctica lipase B compared to Thermomyces lanuginosus lipase. []

Q11: How does this compound contribute to the stability of formulations?

A11: this compound, when incorporated into polymeric formulations like chewing gum bases, can enhance their oxidative stability. [] This effect is likely due to the hydrophobic nature of this compound, which might limit the accessibility of oxygen and pro-oxidants to susceptible components in the formulation.

Q12: What is the environmental impact of this compound?

A13: While this compound itself does not have extensive research on its environmental impact, its use in producing biodegradable materials like starch laurate [] suggests a potential for more sustainable applications compared to conventional plastics.

Q13: Are there any efforts to improve the sustainability of this compound production or its applications?

A14: Research is exploring greener alternatives for chemical synthesis, such as using densified CO2 as a solvent in the production of starch laurate. [] These approaches aim to minimize the environmental footprint associated with this compound's production and use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。